Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C12H24ClNO2 and a molecular weight of 249.78 It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride typically involves the reaction of neopentylamine with methyl 4-piperidone-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Scientific Research Applications
Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride can be compared with other similar compounds, such as:
- Methyl 2-pentylpiperidine-4-carboxylate hydrochloride
- Methyl 2-isopentylpiperidine-4-carboxylate hydrochloride
- Methyl 2-butylpiperidine-4-carboxylate hydrochloride
These compounds share a similar piperidine core structure but differ in the nature of the substituent on the piperidine ring. The unique neopentyl group in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H24ClNO2 |
---|---|
Molecular Weight |
249.78 g/mol |
IUPAC Name |
methyl 2-(2,2-dimethylpropyl)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H23NO2.ClH/c1-12(2,3)8-10-7-9(5-6-13-10)11(14)15-4;/h9-10,13H,5-8H2,1-4H3;1H |
InChI Key |
LQCWJNDWLNYYSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CC(CCN1)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.